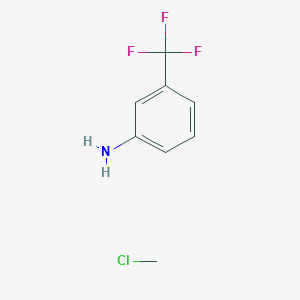

Chloromethane;3-(trifluoromethyl)aniline

Description

Significance of Halogenated Alkanes in Organic Synthesis: Focus on Chloromethane's Role

Halogenated alkanes, also known as alkyl halides, are a class of organic compounds in which one or more hydrogen atoms in an alkane have been replaced by a halogen atom. byjus.compressbooks.pub These compounds are of immense importance in organic synthesis due to the carbon-halogen bond, which serves as a versatile functional group for a wide range of chemical transformations. The polarity of this bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, facilitating substitution reactions. wikipedia.org

Chloromethane (B1201357) (CH₃Cl), also known as methyl chloride, is a fundamental example of a halogenated alkane. wikipedia.org It is a colorless, flammable gas with a faint, sweet odor. wikipedia.org While it is found in nature, it is also synthesized on a large scale for industrial applications. wikipedia.orgbris.ac.uk One of its primary roles in organic synthesis is as a methylating agent, where it introduces a methyl group (-CH₃) into other molecules. taiyugas.comchemcess.com This process is crucial in the synthesis of a variety of compounds, from pharmaceuticals to fragrances. taiyugas.com

A significant industrial application of chloromethane is in the production of silicones. wikipedia.orgtaiyugas.com It is a key precursor in the synthesis of methylchlorosilanes, such as dimethyldichlorosilane ((CH₃)₂SiCl₂), which are the fundamental building blocks for silicone polymers. wikipedia.orgbris.ac.uk These polymers find widespread use as sealants, adhesives, lubricants, and in personal care products. taiyugas.comchemcess.com

Furthermore, chloromethane serves as a solvent in certain industrial processes, such as in the manufacture of butyl rubber and in petroleum refining. wikipedia.orgchemcess.com Its ability to dissolve a range of organic compounds makes it a useful medium for facilitating chemical reactions. taiyugas.com The reactivity of chloromethane also extends to organometallic chemistry, where it is used to prepare organometallic compounds like methyllithium (B1224462) and methylmagnesium chloride (a Grignard reagent). chemcess.com

Interactive Table: Key Reactions and Applications of Chloromethane

| Reaction Type | Reagent(s) | Product Type | Industrial Application |

|---|---|---|---|

| Methylation | Nucleophiles (-OH, -NH₂, etc.) | Methylated compounds | Pharmaceuticals, Fragrances taiyugas.com |

| Silicone Production | Silicon | Methylchlorosilanes | Silicones (sealants, adhesives) wikipedia.orgbris.ac.uk |

| Grignard Reagent Formation | Magnesium | Methylmagnesium chloride | Organic Synthesis chemcess.com |

| Friedel-Crafts Alkylation | Benzene (B151609) | Toluene | Chemical Intermediate chemcess.com |

Importance of Fluorinated Aromatic Amines: Focus on 3-(Trifluoromethyl)aniline (B124266) as a Key Synthon

Fluorinated aromatic amines are a class of organic compounds that have gained significant prominence in medicinal chemistry and agrochemistry. researchgate.netncn.gov.pl The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group (-CF₃), into an aromatic amine structure can dramatically alter its properties. tandfonline.commdpi.com The high electronegativity of fluorine can influence the basicity of the amine group and the electron density of the aromatic ring. nih.gov The trifluoromethyl group, in particular, is known to enhance the lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability of a molecule. researchgate.netmdpi.com

3-(Trifluoromethyl)aniline is a colorless liquid that serves as a critical building block, or synthon, in the synthesis of a wide array of complex molecules. chembk.comnih.govwikipedia.org Its utility stems from the presence of both the reactive amine group and the property-modifying trifluoromethyl group. nbinno.com The amine group can be readily transformed into other functional groups, such as diazonium salts, which are versatile intermediates in organic synthesis. chembk.com

In the pharmaceutical industry, 3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various drugs, including antipsychotics like fluphenazine (B1673473) and trifluoperazine. chembk.com The trifluoromethyl group in these molecules often contributes to enhanced binding affinity to their biological targets and improved pharmacokinetic profiles. tandfonline.commdpi.com The increased lipophilicity can facilitate the passage of the drug across biological membranes. nih.gov

In agrochemistry, 3-(trifluoromethyl)aniline is used in the synthesis of herbicides such as fluometuron (B1672900) and norflurazon. chembk.com The presence of the trifluoromethyl group can increase the efficacy and selectivity of these herbicides. The enhanced metabolic stability means the compound is less likely to be broken down by enzymes in the target organism, leading to a longer duration of action. researchgate.net

Interactive Table: Properties and Applications of 3-(Trifluoromethyl)aniline

| Property | Consequence | Application Area | Example(s) |

|---|---|---|---|

| Trifluoromethyl group | Increased lipophilicity, metabolic stability, and binding affinity | Pharmaceuticals | Fluphenazine, Trifluoperazine tandfonline.commdpi.comchembk.com |

| Amine functionality | Versatile for further chemical modification | Agrochemicals | Fluometuron, Norflurazon chembk.com |

| Aromatic ring | Platform for diverse substitution patterns | Dyes and Pigments | Various synthetic dyes nih.gov |

Scope and Research Imperatives in the Study of Halogenated and Fluorinated Organic Compounds

The study of halogenated and fluorinated organic compounds is a dynamic and expanding field of chemical research. nih.govnih.gov The widespread use of these compounds in various sectors, from materials science to pharmaceuticals, underscores the ongoing need for innovation and deeper understanding. rsc.org

A primary research imperative is the development of new and more efficient synthetic methodologies for the selective introduction of halogen atoms into organic molecules. ncn.gov.pl This includes the development of novel catalysts and reagents that can functionalize complex molecules with high precision. The ability to install a halogen at a specific position in a molecule is crucial for fine-tuning its properties.

Another critical area of research is the investigation of the environmental fate and impact of halogenated organic compounds. nih.govacs.org While many of these compounds are invaluable in their applications, their persistence in the environment is a significant concern. nih.gov Research is focused on designing next-generation halogenated compounds that are more readily biodegradable without compromising their desired functions. This involves understanding the mechanisms of degradation and developing strategies to enhance it. acs.org

The unique properties of highly fluorinated compounds are also being leveraged in materials science to create new polymers and liquid crystals with advanced properties. rsc.org The development of "fluorous" chemistry, which utilizes the unique phase behavior of highly fluorinated molecules, is opening up new avenues for catalyst recovery and product purification.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chloromethane;3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.CH3Cl/c8-7(9,10)5-2-1-3-6(11)4-5;1-2/h1-4H,11H2;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHADGRCNZKUODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl.C1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloromethane and 3 Trifluoromethyl Aniline Derivatives

Modern Production Routes and Derivatization of Chloromethane (B1201357)

Chloromethane (CH₃Cl), also known as methyl chloride, is a vital chemical intermediate. Its production is primarily achieved through two main commercial routes: the hydrochlorination of methanol (B129727) and the chlorination of methane (B114726). mdpi.comrewinz.com These methods have been refined over time to improve efficiency and product selectivity.

Catalytic Hydrochlorination of Methanol for Chloromethane Synthesis

The synthesis of chloromethane via the hydrochlorination of methanol is a widely used industrial method. mdpi.comscribd.com This process can be conducted in either the liquid or gas phase. The gas-phase reaction is often preferred and typically employs alumina-based catalysts. mdpi.comgoogle.com The reaction involves the catalytic conversion of methanol and hydrogen chloride (HCl) into chloromethane and water.

The catalytic activity in this process is linked to the acidic sites on the catalyst's surface. mdpi.com While traditional alumina (B75360) catalysts are effective, they often require high reaction temperatures. mdpi.com To enhance performance, mesoporous alumina has been investigated due to its high surface area and pore volume. mdpi.com

Recent research has focused on modifying these catalysts to improve their efficiency. For instance, doping γ-Al₂O₃ with Group IIIB elements like Lanthanum (La), Cerium (Ce), or Yttrium (Y) has been shown to increase the conversion rate of methanol and the selectivity for chloromethane. google.com One study demonstrated that a 3% La-Al₂O₃ catalyst at 230°C achieved a methanol conversion rate of 99.6% and a chloromethane selectivity of 99.7%. google.com The modification of mesoporous alumina with metal chlorides such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) has also been shown to significantly boost catalytic activity, leading to higher methanol conversion rates compared to unmodified alumina. mdpi.com

| Catalyst System | Reaction Temperature (°C) | Methanol Conversion (%) | Chloromethane Selectivity (%) | Reference |

| 3% La-Al₂O₃ | 230 | 99.6 | 99.7 | google.com |

| ZnCl₂/Al₂O₃-500°C (H₂O) | 280 | 82 | - | mdpi.com |

| FeCl₃/Al₂O₃-500°C (H₂O) | 280 | 73 | - | mdpi.com |

| Unmodified Mesoporous Alumina | 280 | <70 | >99 | mdpi.com |

Methane Chlorination Processes and Efficiency Enhancements

The direct chlorination of methane is another significant industrial route for producing chloromethane and other chlorinated methanes. rewinz.comresearchgate.net This process typically occurs via a free-radical chain reaction, which can be initiated thermally or photochemically (e.g., with UV light). mdpi.comlibretexts.org The reaction proceeds through initiation, propagation, and termination steps. libretexts.orgoregonstate.edu

A key challenge in methane chlorination is controlling the extent of chlorination to maximize the yield of the desired product, chloromethane, while minimizing the formation of more highly chlorinated methanes like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). researchgate.netlibretexts.org The product distribution is highly dependent on the reaction conditions, including the ratio of methane to chlorine, temperature, and the presence of catalysts. researchgate.netmdpi.com

To enhance the efficiency and selectivity of this process, various catalytic systems have been explored. Zeolite catalysts, for example, have been shown to facilitate higher methane conversion at lower temperatures (200–250 °C) compared to non-catalytic gas-phase reactions. mdpi.com Mordenite zeolite, in particular, has demonstrated high selectivity (99.2%) for methyl chloride at 350 °C with a methane conversion of 19.1%. mdpi.com Another study found that using a partially-reduced cupric chloride catalyst at 450 °C could achieve a methyl chloride yield of approximately 80%. researchgate.net

| Catalyst/Condition | Temperature (°C) | Methane Conversion (%) | Methyl Chloride Selectivity (%) | Reference |

| Mordenite Zeolite | 350 | 19.1 | 99.2 | mdpi.com |

| Partially-reduced Cupric Chloride | 450 | - | ~80 (yield) | researchgate.net |

| Gas Phase (below 300°C) | <300 | <5 | - | mdpi.com |

Methylation Reactions Utilizing Chloromethane in Complex Organic Synthesis

Chloromethane is a valuable methylating agent in organic synthesis, used to introduce a methyl group into various molecules. mdpi.comnih.gov This process, known as methylation, is crucial in the synthesis of many complex organic compounds and pharmaceuticals. nih.govyoutube.com The introduction of a methyl group can significantly alter a molecule's physical properties and biological activity, a phenomenon sometimes referred to as the "magic methyl effect". nih.govnih.gov

In complex organic synthesis, chloromethane participates in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, attaching the methyl group to the substrate. For instance, it is used in the N-methylation of amides and indoles. nih.gov Recent advancements have focused on developing safer and more efficient methylation protocols. For example, quaternary ammonium (B1175870) salts have been developed as solid, non-volatile, and less toxic alternatives to traditional methylating agents like methyl iodide. nih.govacs.org

Late-stage methylation, the introduction of a methyl group at a late step in a synthetic sequence, is a particularly valuable strategy in drug discovery. nih.govyoutube.com This allows for the diversification of complex drug candidates to optimize their properties. nih.gov Various catalytic systems, including those based on nickel, have been developed to facilitate these challenging transformations. youtube.com

Synthesis Strategies for 3-(Trifluoromethyl)aniline (B124266) and Related Fluorinated Anilines

3-(Trifluoromethyl)aniline is an important fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its synthesis involves the strategic introduction of a trifluoromethyl group onto an aromatic ring and the subsequent or prior installation of an amino group.

Introduction of Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry due to its unique electronic and steric properties, which can enhance a drug's metabolic stability and binding affinity. tcichemicals.commdpi.com The introduction of a CF₃ group onto an aromatic ring, known as trifluoromethylation, is a significant area of research. tcichemicals.comwikipedia.org

Several methods have been developed for aromatic trifluoromethylation. lookchem.com Transition-metal-catalyzed cross-coupling reactions, particularly those using copper, palladium, and nickel, are highly effective for forming C(sp²)–CF₃ bonds. mdpi.com Reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper(I) iodide (CuI) and potassium fluoride (B91410) (KF) system are useful for introducing CF₃ groups onto specific positions of a molecule. lookchem.com Another approach involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a photoredox catalyst, which allows for trifluoromethylation of aromatic systems under mild, room-temperature conditions. wikipedia.org

Deoxytrifluoromethylation reactions, which convert phenols or cyclohexanones into trifluoromethyl arenes, represent another strategy to access these valuable compounds, addressing limitations of other methods such as harsh conditions or poor regioselectivity. nih.gov

| Reagent/Catalyst System | Substrate Type | Key Features | Reference(s) |

| CF₃SO₂Cl / Photoredox catalyst | Aromatic and heteroaromatic systems | Mild, room temperature conditions | wikipedia.org |

| TMSCF₃ / CuI / KF | Activated aromatic materials | Useful for specific positioning of CF₃ | lookchem.com |

| Copper reagents | Aromatic compounds | Common approach for aromatic trifluoromethylation | mdpi.com |

| Deoxytrifluoromethylation reagents | Cyclohexan(en)ones | Access to highly substituted trifluoromethyl arenes | nih.gov |

Amination Reactions in the Context of Fluorinated Aromatic Scaffolds

The synthesis of fluorinated anilines requires the formation of a carbon-nitrogen bond on a fluorine-containing aromatic ring. This can be achieved through various amination strategies.

One common approach is nucleophilic aromatic substitution (SₙAr), where an amine displaces a leaving group (like fluorine) on an electron-deficient or highly fluorinated aromatic ring. researchgate.net For less activated fluoroarenes, transition-metal-free methods using an organic photocatalyst under blue-light irradiation have been developed to facilitate the SₙAr reaction with primary aliphatic amines. researchgate.net

Metal-catalyzed amination reactions also play a crucial role. For example, a process for preparing N-allyl-3-(trifluoromethyl)aniline involves the condensation of metabromotrifluoromethylbenzene with allylamine (B125299) using a nickel-based catalyst. google.com Another method describes the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline from N,N-dimethyl-3-(trifluoromethyl)aniline using a mild brominating agent. orgsyn.org Furthermore, copper-catalyzed deamino-fluorination, a type of Sandmeyer reaction, provides a method to convert anilines into fluoroarenes, which can be a complementary approach in the synthesis of complex fluorinated molecules. nih.gov

The synthesis of specific isomers, such as 2-nitro-3-(trifluoromethyl)aniline, has been described through the hydrolysis of an acetamide (B32628) precursor under basic conditions. This highlights the multi-step synthetic sequences often required to obtain precisely substituted fluorinated anilines.

Sustainable and Green Chemistry Approaches in Fluorinated Aniline (B41778) Synthesis

The synthesis of fluorinated anilines, critical intermediates in pharmaceuticals and agrochemicals, has traditionally relied on methods that pose environmental and safety challenges. The imperative for sustainable practices has catalyzed a shift towards greener alternatives that minimize hazardous reagents, reduce waste, and improve energy efficiency. researchgate.net

Conventional fluorination techniques often employ hazardous reagents like anhydrous hydrogen fluoride (aHF). google.com Modern approaches, however, increasingly utilize safer, solid-phase fluorinating agents. One of the most prominent examples is N-chloromethyl-N'-fluorotriethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor. This electrophilic fluorinating reagent is an air-stable, non-volatile solid that offers high efficiency and selectivity under milder reaction conditions. researchgate.net Its advantages include enhanced safety in handling and reduced production of corrosive byproducts.

Another significant advancement is the development of catalyst-free fluorination reactions. These methods avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. By eliminating the catalyst, these processes become more environmentally benign and cost-effective. researchgate.net

Enzymatic synthesis represents a frontier in green chemistry for producing fluorinated compounds. nih.gov Although still an emerging field, the use of enzymes like fluorinases offers the potential for highly selective fluorination under exceptionally mild, aqueous conditions. This biocatalytic approach stands as a promising, albeit challenging, alternative to traditional chemical synthesis. nih.gov

The principles of green chemistry are also evident in patented industrial processes. For instance, a method for synthesizing 2-methyl-3-trifluoromethylaniline has been developed that boasts low economic cost and enhanced environmental protection by avoiding toxic reagents and the generation of toxic substances. google.com These innovations underscore the chemical industry's move towards more sustainable manufacturing protocols.

The following table provides a comparative overview of traditional versus green fluorinating agents:

Table 1: Comparison of Traditional and Green Fluorinating Agents| Feature | Traditional Agents (e.g., Anhydrous HF) | Green Agents (e.g., Selectfluor) |

|---|---|---|

| Physical State | Gas/Liquid (often highly volatile) | Stable Solid |

| Toxicity/Corrosivity | High | Low |

| Handling | Requires specialized equipment and procedures | Easier and safer to handle |

| Reaction Conditions | Often harsh (high pressure/temperature) | Mild |

| Byproducts | Often corrosive and hazardous | Less hazardous |

| Environmental Impact | High | Low |

Multicomponent and Cascade Reactions Involving Halogenated and Fluorinated Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity from simple building blocks. nih.govbeilstein-journals.org These strategies are highly valued for their atom and step economy, aligning with the principles of green chemistry by reducing waste and energy consumption. nih.gov

A notable advancement in this area is the transition-metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines through a cascade reaction. This method utilizes readily available cyclopentanone (B42830) derivatives and various amines to produce anilines with substitution patterns that are otherwise difficult to achieve. nih.gov The reaction proceeds in moderate to high yields (20–81%) and demonstrates broad applicability with primary, secondary, and aromatic amines. nih.gov This process is particularly significant as it circumvents the need for transition metal catalysts, which are common in traditional aniline synthesis. nih.gov

The general scope of this cascade reaction is illustrated in the table below, showcasing the synthesis of various meta-substituted anilines from different amine starting materials.

Table 2: Synthesis of meta-Trifluoromethylanilines via Cascade Reaction

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-3-(trifluoromethyl)aniline | 81% |

| Cyclohexylamine | N-Cyclohexyl-3-(trifluoromethyl)aniline | 75% |

| Aniline | N-Phenyl-3-(trifluoromethyl)aniline | 55% |

| Morpholine | 4-(3-(Trifluoromethyl)phenyl)morpholine | 68% |

Data synthesized from findings reported in Chemistry—A European Journal. nih.gov

Beyond this specific example, cascade reactions are widely employed to create complex fluorinated heterocyclic structures. For instance, visible-light-induced radical trifluoromethylation/cyclization cascades provide efficient pathways to trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles using CF₃Br as a low-cost trifluoromethyl source. mdpi.com Similarly, other cascade processes have been developed for the synthesis of trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org

Researchers have also developed one-pot condensation-cyclization cascade reactions to produce di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines from substituted anilines and fluoroacetaldehyde (B75747) hemiacetals, catalyzed by Lewis acids. chemistryviews.org These methods highlight the efficiency of cascade strategies in rapidly assembling complex, medicinally relevant scaffolds from simple, fluorinated building blocks. chemistryviews.org

Mechanistic Investigations of Reactions Involving Chloromethane and 3 Trifluoromethyl Aniline

Nucleophilic Substitution Reactions with Chloromethane (B1201357) as Substrate

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.orgkhanacademy.org Chloromethane serves as a classic example of a substrate that undergoes such reactions, primarily through the SN2 mechanism.

Detailed Analysis of SN2 Reaction Mechanisms for Methyl Halides

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process. libretexts.org This means the formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the cleavage of the bond between the carbon atom and the leaving group. libretexts.orgbyjus.com For methyl halides like chloromethane, the reaction mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (the chlorine atom). byjus.com

This approach geometry, at 180° to the carbon-leaving group bond, is crucial. byjus.com As the nucleophile attacks, a transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.org The three non-reacting substituents (in this case, the hydrogen atoms of the methyl group) lie in a plane passing through the carbon atom. libretexts.org

A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the carbon center, often referred to as a Walden inversion. byjus.com As the reaction proceeds from the transition state to the product, the three non-reacting groups flip to the other side, much like an umbrella inverting in the wind. studyorgo.com While this is not observable for an achiral molecule like chloromethane, it is a defining characteristic for chiral substrates undergoing SN2 reactions. libretexts.orgbyjus.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". libretexts.orgstudyorgo.comlibretexts.org

Kinetic and Thermodynamic Aspects of Carbon-Chlorine Bond Reactivity

The reaction of chloromethane with nucleophiles is a fundamental process that has been studied to understand reaction kinetics and thermodynamics. In the gas phase, SN2 reactions typically proceed over a double-well potential energy surface, featuring a central transition state barrier flanked by two minima corresponding to the formation of ion-dipole complexes between the reactant and product. nih.gov

Kinetic studies of the gas-phase reaction of chlorine atoms with chloromethane have been conducted to determine rate constants. For the hydrogen abstraction reaction (Cl + CH₃Cl → HCl + CH₂Cl), the rate constant has been measured over a range of temperatures. researchgate.net Theoretical models have also been developed to predict the kinetics of chloromethane pyrolysis and oxidation, which involves the unimolecular decomposition of chloromethane into a methyl radical and a chlorine atom (CH₃Cl → CH₃ + Cl). dtu.dk These studies provide Arrhenius parameters that describe the temperature dependence of the reaction rates. dtu.dk

Aromatic Reactivity and Functionalization of 3-(Trifluoromethyl)aniline (B124266)

The reactivity of an aromatic ring is heavily influenced by its substituents. In the case of 3-(trifluoromethyl)aniline, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃) dictates its behavior in chemical reactions.

Electronic Effects of the Trifluoromethyl Group on Aromatic Ring Activation/Deactivation

Substituents on an aromatic ring can be broadly classified as activating or deactivating towards electrophilic aromatic substitution, based on their ability to donate or withdraw electron density from the ring. libretexts.org

Inductive Effect: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) pulls electron density away from the aromatic ring, making it more electron-poor. libretexts.org

Resonance Effect: Unlike groups with lone pairs (like -NH₂) or pi bonds that can donate or withdraw electrons via resonance, the -CF₃ group's primary electronic influence is inductive.

An electron-withdrawing group like -CF₃ deactivates the aromatic ring towards electrophilic attack because it destabilizes the positively charged carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is crucial. libretexts.orgmasterorganicchemistry.com These groups activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate (the Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Therefore, the -CF₃ group deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. youtube.com The amino (-NH₂) group, on the other hand, is a strong activating group for electrophilic substitution due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Overall Effect on Nucleophilic Aromatic Substitution |

| -NH₂ (Amino) | -I (Weakly withdrawing) | +R (Strongly donating) | Strong Activator | Deactivator |

| -CF₃ (Trifluoromethyl) | -I (Strongly withdrawing) | None/Weak | Strong Deactivator | Activator |

Mechanisms of Aromatic Nucleophilic Substitution with Fluorinated Aminoarenes

Aryl halides that are not activated by electron-withdrawing groups are generally unreactive towards nucleophiles. However, when a strong electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) group is present on the ring, nucleophilic aromatic substitution can occur, typically via an addition-elimination mechanism. libretexts.orgyoutube.com

The generally accepted mechanism involves two steps: libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (or another activated position) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost, and the attacked carbon becomes sp³ hybridized. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is a key stabilizing feature. masterorganicchemistry.com

Elimination: The leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, resulting in the substituted product. libretexts.org

In the context of 3-(trifluoromethyl)aniline, the amino group can itself be the target of substitution under certain conditions, for instance through the formation of pyridinium (B92312) salts which then undergo nucleophilic attack. acs.org For reactions where a different leaving group is present on the ring, the -CF₃ group would activate the ortho and para positions relative to it for nucleophilic attack. The amino group's presence complicates this, as it is a poor leaving group and can be protonated or react itself. The reactions of anilines as nucleophiles with activated aryl halides are often subject to base catalysis. psu.edu

Electrophilic Aromatic Substitution Patterns on 3-(Trifluoromethyl)aniline

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-(trifluoromethyl)aniline ring is determined by the interplay of the electronic effects of the two existing substituents: the amino (-NH₂) group and the trifluoromethyl (-CF₃) group. wikipedia.org These groups exert competing influences on the aromatic ring's reactivity and the orientation of incoming electrophiles.

The amino group is a powerful activating substituent due to the ability of its lone pair of electrons to participate in resonance with the benzene (B151609) ring. This resonance effect increases the electron density at the positions ortho and para to the amino group, making these sites more nucleophilic and thus more susceptible to electrophilic attack. byjus.comchemistrysteps.com Consequently, the -NH₂ group is a strong ortho-, para-director.

Conversely, the trifluoromethyl group is a potent deactivating substituent. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the benzene ring. vaia.comyoutube.com This deactivation makes the ring less reactive towards electrophiles. The deactivating influence is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. vaia.com The -CF₃ group is thus a meta-director.

In 3-(trifluoromethyl)aniline, the activating -NH₂ group and the deactivating -CF₃ group are positioned meta to each other. The powerful activating and directing effect of the amino group generally dominates the substitution pattern. byjus.comorganicchemistrytutor.com The -NH₂ group directs incoming electrophiles to positions 2, 4, and 6. However, the -CF₃ group deactivates these same positions to varying degrees.

Position 2: Ortho to -NH₂ (activated) and ortho to -CF₃ (deactivated). Substitution here is disfavored due to strong deactivation and potential steric hindrance from the adjacent -CF₃ group.

Position 4: Ortho to -NH₂ (activated) and para to -CF₃ (deactivated). This position is strongly activated by the amine but also significantly deactivated by the trifluoromethyl group.

Position 5: Meta to -NH₂ (not strongly activated) and meta to -CF₃ (least deactivated). While this is the favored position relative to the -CF₃ group, it does not benefit from the strong activation of the amine group.

Position 6: Para to -NH₂ (strongly activated) and ortho to -CF₃ (deactivated). This position benefits from the strong para-directing effect of the amine group.

Due to the high reactivity of the aniline (B41778) ring, overreactions such as polysubstitution are common. libretexts.orgncert.nic.in To achieve monosubstitution, the activating effect of the -NH₂ group can be moderated by converting it to an acetamido group (-NHCOCH₃) through acetylation. This group is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The amino group can be regenerated later by hydrolysis. ncert.nic.in

Table 1: Summary of Substituent Effects on Electrophilic Attack

| Position on Ring | Relation to -NH₂ Group | Relation to -CF₃ Group | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho (Activated) | Ortho (Deactivated) | Low |

| 4 | Ortho (Activated) | Para (Deactivated) | High |

| 5 | Meta | Meta (Favored) | Moderate |

| 6 | Para (Activated) | Ortho (Deactivated) | High |

Methodologies for Detection and Characterization of Reaction Intermediates

Elucidating the precise mechanism of a chemical reaction, such as the N-alkylation or electrophilic substitution involving chloromethane and 3-(trifluoromethyl)aniline, requires the identification and characterization of transient species like reaction intermediates. These short-lived molecules exist fleetingly between the reactant and product stages and hold the key to understanding the reaction pathway. Modern analytical techniques provide powerful tools for observing these species, often directly within the reaction mixture (in situ).

In-situ Spectroscopic Techniques for Transient Species (IR, NMR, UV-Vis)

In-situ spectroscopy allows for the real-time monitoring of a reaction, providing a continuous stream of data on the concentrations of reactants, intermediates, and products without disturbing the system. nih.govyoutube.com

Infrared (IR) Spectroscopy: This technique is highly effective for identifying functional groups and tracking their transformation during a reaction. acs.org By monitoring specific vibrational frequencies, one can observe the disappearance of reactant bonds and the appearance of product bonds. For instance, in the N-alkylation of 3-(trifluoromethyl)aniline with chloromethane, IR could track the change from a primary amine (N-H stretching) to a secondary amine and subsequently a tertiary amine. The use of Attenuated Total Reflection (ATR) or transmission cells allows for the analysis of liquid-phase reactions as they occur. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. nih.gov It is invaluable for unequivocally identifying diamagnetic intermediates and products and quantifying their concentrations over time. For the reaction , ¹H NMR could follow the appearance of the N-methyl group signal, while ¹⁹F NMR could probe changes in the electronic environment around the -CF₃ group. Advanced techniques, including combined UV-NMR setups, enable the simultaneous acquisition of data from multiple spectroscopic sources for a more complete mechanistic picture. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is sensitive to molecules containing chromophores, particularly conjugated π-systems. nih.gov The aromatic ring of 3-(trifluoromethyl)aniline is a strong chromophore. The formation of reaction intermediates, such as the Wheland intermediate (a resonance-stabilized carbocation) during electrophilic aromatic substitution, often leads to the appearance of new, transient absorptions in the visible range. Changes in substitution on the aniline ring or protonation of the amine group will alter the conjugation and result in a shift in the UV-Vis spectrum, which can be monitored to follow reaction progress.

Table 2: Application of In-situ Spectroscopy to the Study of Aniline Reactions

| Technique | Type of Information | Example Application for 3-(Trifluoromethyl)aniline Reactions |

|---|---|---|

| IR | Functional group identification | Monitoring N-H bond disappearance and C-N bond formation during N-alkylation. |

| NMR | Detailed molecular structure and quantification | Tracking the appearance of N-CH₃ signals and changes in aromatic proton shifts. |

| UV-Vis | Detection of conjugated systems and colored species | Observing the formation and decay of transient, colored Wheland intermediates in EAS. |

Advanced Mass Spectrometry for Mechanistic Elucidation and Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules based on their mass-to-charge ratio (m/z). nih.gov It is particularly useful for identifying reaction intermediates that are present at very low concentrations or have very short lifetimes. ru.nl

Modern "soft" ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allow molecules to be transferred from the reaction solution into the gas phase as ions with minimal fragmentation. nih.gov This enables the direct detection of intact intermediates. By coupling a mass spectrometer to the reaction vessel, a real-time analysis of the reaction mixture can be performed. acs.org

Once an ion corresponding to a potential intermediate is detected, its structure can be confirmed using tandem mass spectrometry (MS/MS). numberanalytics.com In this technique, the ion of interest is isolated, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the intermediate. nih.govnumberanalytics.com For example, in the reaction of chloromethane with 3-(trifluoromethyl)aniline, ESI-MS could identify the protonated N-methylated product, and MS/MS fragmentation would confirm the location of the methyl group.

Isotopic Labeling Approaches for Tracing Reaction Pathways

Isotopic labeling is a powerful and definitive method for elucidating reaction mechanisms. ias.ac.innumberanalytics.com The technique involves replacing one or more atoms in a reactant molecule with one of its heavier, less abundant isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). wikipedia.org Since the chemical properties of the labeled molecule are nearly identical to the unlabeled one, it follows the same reaction pathway. The isotopic label acts as a tracer that can be tracked through the reaction sequence using techniques like NMR or mass spectrometry. wikipedia.orgresearchgate.net

This approach provides unambiguous evidence for bond-forming and bond-breaking steps. For example, to distinguish between N-alkylation and C-alkylation (a possible EAS side reaction) of 3-(trifluoromethyl)aniline with chloromethane, one could use ¹³C-labeled chloromethane (¹³CH₃Cl).

If N-alkylation occurs, the ¹³C label will be found on the nitrogen atom in the product, which can be confirmed by ¹³C NMR or by observing the corresponding mass shift in the product ion and its fragments in MS.

If C-alkylation occurs, the ¹³C label will be attached to the aromatic ring.

Similarly, using ¹⁵N-labeled 3-(trifluoromethyl)aniline would allow researchers to track the fate of the nitrogen atom throughout the reaction, which is useful for studying complex transformations or potential rearrangements. researchgate.net Furthermore, the study of kinetic isotope effects (KIE), where the reaction rate changes upon isotopic substitution, can provide valuable information about the rate-determining step and the structure of the transition state. researchgate.net

Table 3: Examples of Isotopic Labeling in Mechanistic Studies

| Labeled Reactant | Analytical Technique | Mechanistic Question Answered |

|---|---|---|

| ¹³CH₃Cl + 3-(Trifluoromethyl)aniline | NMR, Mass Spectrometry | Distinguishes between N-alkylation and C-alkylation by locating the ¹³C label. |

| 3-(Trifluoromethyl)aniline-¹⁵N + CH₃Cl | NMR, Mass Spectrometry | Tracks the aniline nitrogen to confirm it is the site of reaction and rule out complex rearrangements. researchgate.net |

| Deuterated Aniline Ring | Kinetic Analysis | Determines if C-H bond breaking on the ring is part of the rate-determining step in EAS. |

Catalytic Transformations and Processes

Catalysis in Chloromethane (B1201357) Conversion

The catalytic conversion of chloromethane is a important area of research, presenting a potential pathway for transforming methane (B114726), a primary component of natural gas, into more valuable chemicals like light olefins and liquid hydrocarbons. portalabpg.org.brglobethesis.com This indirect route involves the initial chlorination of methane to produce chloromethane, which is then catalytically converted.

Heterogeneous Catalytic Systems for Hydrocarbon Production from Chloromethane

Heterogeneous catalytic systems are central to the conversion of chloromethane into a range of hydrocarbons, including light olefins (ethylene, propylene) and gasoline-range products. dicp.ac.cn Zeolite-based catalysts are the most extensively studied materials for this transformation due to their shape-selective properties and acidic nature. globethesis.com The reaction proceeds through a complex network of steps initiated by the activation of chloromethane on the catalyst's active sites.

Large-pore zeolites such as Zeolite Y, Mordenite (MOR), and Beta have been investigated, but they tend to produce significant amounts of coke, leading to rapid deactivation. portalabpg.org.br This is attributed to their large internal cages and channels which facilitate the formation and trapping of bulky hydrocarbon molecules. In contrast, medium-pore zeolites like ZSM-5 have demonstrated higher activity and significantly longer catalyst lifetimes by inhibiting the formation of heavy coke deposits. portalabpg.org.br The product distribution, which includes aromatics, alkanes, and alkenes, can be tailored by modifying the catalyst properties. capes.gov.br

Zeolite-Based Catalysts (e.g., HZSM-5, SAPO-34) and Their Performance in Chloromethane Transformations

The performance of zeolite-based catalysts in chloromethane conversion is highly dependent on their framework topology and acidity. HZSM-5 and SAPO-34 are two of the most effective and well-researched catalysts for this process, though they yield different product selectivities.

HZSM-5 , a medium-pore zeolite, is known for its effectiveness in converting chloromethane into gasoline-range hydrocarbons, including aromatic compounds like benzene (B151609), toluene, and xylene (BTX), as well as paraffins. portalabpg.org.bracs.org The shape selectivity of the ZSM-5 framework, with its 10-membered ring channels, favors the formation of these products. However, under certain conditions, it can also produce light olefins. acs.orgrsc.org

SAPO-34 , a silicoaluminophosphate molecular sieve with a chabazite (B1143428) (CHA) topology, exhibits small 8-ring pore openings. acs.orgdicp.ac.cn This structural feature makes it highly selective for the production of light olefins, primarily ethylene (B1197577) and propylene, with selectivities reaching 70-80% in the 350–500 °C temperature range. dicp.ac.cn The small pores restrict the formation and diffusion of larger molecules, including aromatics and heavier hydrocarbons, thus favoring the lighter olefins. dicp.ac.cnacs.org However, SAPO-34 can be prone to deactivation due to coke deposition within its cages. dicp.ac.cn

Interactive Table: Performance of Zeolite Catalysts in Chloromethane Conversion

| Catalyst | Typical Products | Selectivity (%) | Operating Temperature (°C) | Key Findings |

|---|---|---|---|---|

| HZSM-5 | Aromatics, Alkanes, C5-C6 hydrocarbons | Varies with conditions | 300 - 450 | Good stability; product distribution influenced by Si/Al ratio and metal promoters. capes.gov.bracs.orgacs.org |

| SAPO-34 | Light Olefins (Ethylene, Propylene) | 70-80% for C2-C4 olefins | 350 - 500 | High selectivity for light olefins due to small pore size; prone to deactivation by coking. acs.orgdicp.ac.cn |

| HZSM-22 | Propylene, Butylene, C5+ Alkanes | Varies | Not specified | Main products differ significantly from SAPO-34, suggesting reaction route is highly dependent on topology. acs.org |

Influence of Metal Promoters and Catalyst Acidity on Selectivity and Longevity

The selectivity and longevity of zeolite catalysts in chloromethane conversion can be significantly enhanced by the introduction of metal promoters and by tuning the catalyst's acidity.

Metal Promoters: The incorporation of various metals into the zeolite framework can modify the catalyst's electronic properties and reactivity.

Zinc (Zn): Zn-modified HZSM-5 has been shown to enhance aromatization activity. mdpi.commdpi.com Zinc species, such as [ZnOH]+, can act as dehydrogenation centers, which is a crucial step in the formation of aromatic compounds from alkanes and olefins. capes.gov.brmdpi.com However, zinc species can be volatile at high reaction temperatures. nih.gov

Gallium (Ga): Similar to zinc, gallium is a highly effective promoter for aromatization reactions over HZSM-5. nih.gov Ga species are believed to promote dehydrogenation, leading to higher yields of aromatic products.

Magnesium (Mg) and Phosphorus (P): Modification of HZSM-5 with magnesium or phosphorus has been found to increase the selectivity towards light olefins. dicp.ac.cn These promoters can alter the acid site distribution and strength, thereby influencing the reaction pathways. Mg/SAPO-34 has also shown higher initial selectivity to light olefins compared to the parent SAPO-34. globethesis.com

Catalyst Acidity: The concentration and strength of acid sites on the zeolite surface are critical parameters that control the catalytic performance.

Selectivity: A compromise between catalyst acidity and shape selectivity is necessary for optimal performance. acs.org High acid strength can promote cracking reactions, leading to lighter products, while also accelerating coke formation and deactivation. A moderate acidity, as seen in HZSM-5 with a SiO2/Al2O3 ratio of 80, has been reported to provide a good balance for light olefin production at 350 °C. acs.org In SAPO-34, the silicon content is key to generating acid sites, and varying this content can modify the product distribution. globethesis.comresearchgate.net

Longevity: Strong acid sites can be detrimental to catalyst stability, leading to rapid deactivation through coking. nih.gov Furthermore, at high temperatures (e.g., 450 °C), the HCl produced during the reaction can cause irreversible deactivation of H-ZSM-5 through dealumination, where aluminum is removed from the zeolite framework, forming AlCl3. acs.orgrsc.org

Catalytic Hydrolysis of Chloromethane to Methanol (B129727) and Dimethyl Ether

The catalytic hydrolysis of chloromethane offers an alternative route to produce methanol and dimethyl ether (DME), key platform chemicals, without relying on the traditional syngas (CO and H2) production pathway. This process is typically carried out over acidic catalysts, particularly zeolites.

Various metal-exchanged zeolites, including Zeolite Y, Beta, and Mordenite, have proven effective for this reaction at temperatures around 270 °C. portalabpg.org.brCurrent time information in Dodge County, US. In these systems, methanol is generally the major product, with selectivities ranging from 76% to 95% over metal-exchanged Zeolite Y. acs.org The reaction is believed to proceed through the formation of a methoxy (B1213986) intermediate on the catalyst surface, which then reacts with water to form methanol. acs.org

The selectivity towards DME can be significantly influenced by the catalyst's acid strength. Catalysts with weaker acid sites, such as protonic MCM-22 and SAPO-5, show low selectivity for DME. portalabpg.org.br However, the yield of DME can be substantially increased by using a dual-bed catalytic system, where the effluent from the first bed is passed over a second bed containing a catalyst with stronger acid sites, such as HZSM-5. portalabpg.org.brportalabpg.org.br The stronger acid sites in HZSM-5 are highly efficient in catalyzing the dehydration of the initially formed methanol into dimethyl ether. portalabpg.org.br

Interactive Table: Catalytic Performance in Chloromethane Hydrolysis

| Catalyst | Product(s) | Selectivity (%) | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Metal-Exchanged Zeolite Y | Methanol, DME | 76-95 (Methanol) | 180 - 400 | Methanol is the predominant product; DME selectivity depends on the cation and acidity. acs.org |

| Metal-Exchanged Beta & Mordenite | Methanol, DME | Varies | ~270 (543 K) | Effective for hydrolysis; DME selectivity can be low. portalabpg.org.br |

| MCM-22, SAPO-5 | Methanol, DME | Low DME selectivity | ~270 (543 K) | Weaker acid sites favor methanol over DME formation. portalabpg.org.br |

| Dual-Bed (e.g., Mordenite + HZSM-5) | DME, Methanol | Increased DME selectivity | ~270 (543 K) | The stronger acidity of HZSM-5 enhances the dehydration of methanol to DME. portalabpg.org.br |

Catalysis in the Synthesis and Transformations of 3-(Trifluoromethyl)aniline (B124266)

3-(Trifluoromethyl)aniline is a crucial building block in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Its synthesis predominantly relies on catalytic reduction methods.

Catalytic Hydrogenation and Reduction Strategies in Fluorinated Aromatic Amine Synthesis

The most common and industrially significant route for the synthesis of 3-(trifluoromethyl)aniline is the catalytic hydrogenation of its corresponding nitro precursor, 3-nitrobenzotrifluoride. google.comresearchgate.net This reduction is a type of chemoselective hydrogenation where the nitro group is reduced to an amino group while the trifluoromethyl group and the aromatic ring remain intact.

The process is typically carried out using heterogeneous catalysts, with noble metals being particularly effective.

Catalysts: Palladium on a carbon support (Pd/C) is a widely used and efficient catalyst for this transformation. researchgate.net Other noble metal catalysts, such as those based on platinum, are also employed. tcichemicals.com In some commercial processes, nickel or copper-based catalysts are used, often in gas-phase hydrogenations. researchgate.net

Reaction Conditions: The hydrogenation is generally performed under a hydrogen atmosphere. google.com The reaction conditions, such as temperature and pressure, can be optimized to ensure high conversion and selectivity. For instance, gas-phase hydrogenations may operate at temperatures between 150 °C and 350 °C. google.com The choice of solvent can also play a role in liquid-phase hydrogenations, though solvent-free conditions have also been developed for nitroarene reductions. researchgate.net

An important consideration in this synthesis is the isomeric purity of the starting material. Catalytic hydrogenation typically does not cause significant isomerization. Therefore, to obtain isomerically pure 3-(trifluoromethyl)aniline, it is essential to start with highly pure 3-nitrobenzotrifluoride. google.com

Metal-Catalyzed Coupling Reactions Involving 3-(Trifluoromethyl)aniline

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 3-(Trifluoromethyl)aniline is a valuable building block in these transformations, primarily due to the unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules in medicinal chemistry. d-nb.info Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, are prominent examples where this aniline (B41778) derivative is employed.

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling amines with aryl halides or pseudohalides. youtube.comorganic-chemistry.org This reaction is a powerful tool for synthesizing complex aryl amines. Research has demonstrated the successful amination of various aryl halides, including those that are electron-rich or electron-deficient, with high yields. acs.org For instance, palladium catalysts with specialized ligands have been developed to efficiently couple aryl halides with ammonia (B1221849) equivalents or primary amines to produce primary arylamines. organic-chemistry.org

The Sonogashira coupling is another vital palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically conducted under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org Highly active and stable palladium-N-Heterocyclic Carbene (NHC) precatalysts, which incorporate a 3-(trifluoromethyl)aniline ligand, have been developed for Sonogashira cross-coupling reactions. researchgate.net These catalysts exhibit broad substrate scope and excellent selectivity in the coupling of aryl ammonium (B1175870) salts. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex. youtube.com This reaction is noted for its mild conditions and the low toxicity of its boron-based reagents. youtube.comnih.gov It has been successfully applied to unprotected ortho-bromoanilines, coupling them with a variety of boronic esters to produce substituted anilines in good to excellent yields. nih.gov

| Coupling Reaction | Catalyst System | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Ligand | Aryl halides and primary/secondary amines | Efficient for producing secondary anilines in quantitative yields from both electron-rich and electron-deficient aryl bromides and chlorides. acs.org | acs.org |

| Sonogashira Coupling | [Pd(NHC)(3-CF3-An)Cl2] | Aryl ammonium salts and terminal alkynes | Highly active and stable catalyst with broad scope and excellent C-N activation selectivity. researchgate.net | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(dtbpf)Cl2 | Unprotected ortho-bromoanilines and boronic esters | Operationally simple reaction compatible with various functional groups, providing good to excellent yields. nih.govmdpi.com | nih.govmdpi.com |

Biocatalytic Approaches for Synthesis and Transformation of Fluorine-Containing Compounds

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high efficiency and selectivity under mild conditions. researchgate.net The introduction of fluorine atoms into organic molecules can confer unique and desirable properties, making biocatalytic fluorination a field of growing interest for producing pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.comnih.gov

Enzymes such as fluorinases are capable of catalyzing the formation of carbon-fluorine (C-F) bonds, a transformation that is challenging to achieve through conventional chemical methods. numberanalytics.com The discovery of these enzymes has opened new pathways for the synthesis of complex fluorinated molecules with high regio- and stereoselectivity. numberanalytics.comnih.gov Directed evolution strategies are often employed to enhance the performance of these biocatalysts, improving their activity, stability, and selectivity for specific substrates. numberanalytics.com

Cytochrome P450 enzymes (P450s) represent another versatile class of biocatalysts. These heme-containing monooxygenases can catalyze a wide array of reactions, including hydroxylation, epoxidation, and C-C bond formation. nih.gov Engineered P450s have been developed to synthesize various organofluorine compounds. For example, a biocatalytic platform based on cytochrome P450 was created to produce α-CF3 organoborons from trifluorodiazo alkanes with high enantioselectivity. nih.gov

The integration of biocatalysis with other chemical processes, such as metal catalysis, provides a hybrid approach to synthesize complex fluorinated molecules. numberanalytics.com Furthermore, biocatalytic methods are being explored to expand the metabolic pathways in living organisms to accept fluorinated precursors, enabling the in vivo production of novel fluorinated compounds. chembites.org This involves engineering enzymatic pathways, such as the one that produces malonyl-CoA, to incorporate fluorine, thereby creating fluorinated building blocks for a wide range of products. chembites.org

| Enzyme Class | Reaction Type | Example Application | Significance | Reference |

|---|---|---|---|---|

| Fluorinases | C-F bond formation | Direct fluorination of organic compounds using fluoride (B91410) ions. numberanalytics.com | Enables highly selective fluorination under mild conditions, which is challenging for traditional chemistry. researchgate.netnumberanalytics.com | researchgate.netnumberanalytics.comnumberanalytics.com |

| Cytochrome P450s | Hydroxylation, C-C bond formation, etc. | Synthesis of α-CF3 organoborons and other organofluorines with high stereoselectivity. nih.gov | Versatile enzymes that can be engineered to perform a variety of transformations on fluorinated substrates. nih.gov | nih.gov |

| Ene-reductases | Enantioselective hydroalkylation | Visible-light-driven generation of carbon-centered radicals from fluorine-containing brominated amides for reaction with alkenes. researchgate.net | Provides a method for the enantioselective synthesis of challenging fluorinated amides. researchgate.net | researchgate.net |

| Hydroxymandelate Synthase (mutant) | Intramolecular alkene oxytrifluoromethylation | Copper-substituted and evolved AoHMS enzyme constructs CF3-substituted lactones with high efficiency and enantiocontrol. acs.org | Highlights the potential of metal-substituted enzymes to evolve new-to-nature catalytic functions for organofluorine synthesis. acs.org | acs.org |

Operando and In-Situ Characterization of Catalytic Active Sites and Intermediates

Understanding the precise structure of catalytically active sites and the nature of reaction intermediates is paramount for designing more efficient and selective catalysts. morressier.com Operando and in-situ characterization techniques are indispensable tools for this purpose, as they allow researchers to study catalysts under actual working conditions. numberanalytics.comnumberanalytics.com In-situ analysis involves studying the catalyst under relevant reaction conditions (temperature, pressure, reactive gases), while operando spectroscopy goes a step further by simultaneously measuring the catalyst's properties and its catalytic performance (activity and selectivity). wikipedia.orgkit.edu

These advanced methods bridge the gap between pre- and post-reaction analysis (ex-situ) and provide a dynamic picture of the catalytic process. numberanalytics.com By correlating the structural evolution of a catalyst with its real-time activity, scientists can identify the true active sites, elucidate reaction mechanisms, and understand deactivation pathways. numberanalytics.comnumberanalytics.comrsc.org

A variety of spectroscopic and diffraction techniques are adapted for operando and in-situ studies. Infrared (IR) Spectroscopy is used to probe surface adsorbates and reaction intermediates, providing insights into surface chemistry. numberanalytics.comornl.govX-ray Diffraction (XRD) monitors the crystal structure of the catalyst, revealing phase transformations and changes in particle size during the reaction. numberanalytics.comX-ray Absorption Spectroscopy (XAS) provides information on the local atomic structure and oxidation state of the metal centers in a catalyst. numberanalytics.comrsc.org Combining these techniques, often with a mass spectrometer or gas chromatograph to analyze the reaction products, offers a comprehensive understanding of the structure-activity relationship. ornl.govhidenanalytical.com

For example, operando IR spectroscopy coupled with mass spectrometry can simultaneously observe surface species on a working catalyst while measuring the conversion and selectivity of the reaction. ornl.gov This has been applied to study various heterogeneous catalysts, including transition metal oxides and supported metals. ornl.gov Similarly, in-situ solid-state NMR and high-pressure X-ray photoelectron spectroscopy (XPS) provide valuable data on surface species and the chemical state of the catalyst's surface atoms under reaction conditions. rsc.org These powerful techniques are crucial for advancing the rational design of catalysts for complex chemical transformations. researchgate.net

| Technique | Information Provided | Application in Catalysis | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of molecules; identifies surface adsorbates and reaction intermediates. numberanalytics.comnumberanalytics.com | Studying adsorption of reactants, identifying intermediate species, and elucidating reaction pathways on the catalyst surface. ornl.govrsc.org | numberanalytics.comnumberanalytics.comornl.govrsc.org |

| Raman Spectroscopy | Vibrational modes; complementary to IR. Provides structural information. | Used to study catalyst structure and identify surface species, especially for metal oxides and carbonaceous materials. hidenanalytical.comresearchgate.net | hidenanalytical.comresearchgate.net |

| X-ray Diffraction (XRD) | Crystal structure, phase composition, particle size. numberanalytics.com | Monitoring structural changes, phase transitions, and crystallite size evolution of the catalyst under reaction conditions. numberanalytics.comkit.edu | numberanalytics.comkit.edu |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure (EXAFS) and oxidation state (XANES) of specific elements. numberanalytics.comrsc.org | Determining the oxidation state and coordination environment of metal active sites during the catalytic cycle. numberanalytics.comrsc.org | numberanalytics.comrsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. rsc.org | Characterizing the surface of catalysts under high-pressure conditions to understand surface reconstructions and composition changes. rsc.org | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation of Chloromethane (B1201357) and 3-(Trifluoromethyl)aniline (B124266) Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are crucial for identifying functional groups and elucidating the structural changes that occur during the methylation of 3-(trifluoromethyl)aniline.

FT-IR spectroscopy is highly sensitive to polar functional groups and is particularly effective for characterizing the amine and trifluoromethyl groups in 3-(trifluoromethyl)aniline and its derivatives. The FT-IR spectrum of 3-(trifluoromethyl)aniline has been recorded and analyzed in the 4000–400 cm⁻¹ range researchgate.net.

Key vibrational bands for the starting material, 3-(trifluoromethyl)aniline, include the N-H stretching vibrations of the primary amine group, which are typically observed as a doublet in the 3400-3500 cm⁻¹ region. The C-F stretching modes of the trifluoromethyl group give rise to strong absorptions, typically in the 1350-1100 cm⁻¹ range, which are highly characteristic. Aromatic C-H and C=C stretching vibrations also appear in their expected regions.

Upon N-methylation to form N-methyl-3-(trifluoromethyl)aniline, the FT-IR spectrum undergoes predictable changes. The doublet associated with the primary amine's N-H stretching is replaced by a single, less intense N-H stretching band for the secondary amine. The disappearance of the primary amine scissoring mode (around 1620 cm⁻¹) and the appearance of new C-N stretching and N-H bending modes confirm the conversion. The strong C-F and aromatic ring vibrations remain key features of the product spectrum.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)aniline Data based on spectroscopic investigations of 3-(trifluoromethyl)aniline and related compounds. researchgate.net

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3480, ~3400 | ν(N-H) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. |

| ~1625 | δ(N-H) | Scissoring (bending) vibration of the primary amine group. |

| ~1330 | ν(C-F) | Strong, characteristic symmetric stretching of the trifluoromethyl (-CF₃) group. |

| ~1170, ~1130 | ν(C-F) | Strong, characteristic asymmetric stretching modes of the -CF₃ group. |

| ~1280 | ν(C-N) | Stretching vibration of the aromatic Carbon-Nitrogen bond. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of both methods provides a more complete vibrational analysis spectroscopyonline.com. The FT-Raman spectrum of 3-(trifluoromethyl)aniline has been recorded in the 4000–100 cm⁻¹ range researchgate.net.

While the polar N-H and C-F bonds that are strong in the IR spectrum are often weaker in the Raman spectrum, the symmetric vibrations of the aromatic ring are typically strong and well-defined. This makes FT-Raman an excellent tool for probing the benzene (B151609) ring substitution pattern. The C-F symmetric stretch also gives a noticeable Raman signal. Upon methylation, changes in the ring modes and the appearance of signals corresponding to the new N-CH₃ group can be observed, confirming product formation.

Vibrational spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for real-time analysis without the need to withdraw samples spectroscopyonline.com. The N-methylation of 3-(trifluoromethyl)aniline by chloromethane can be monitored by inserting an attenuated total reflectance (ATR) FT-IR probe directly into the reaction vessel.

By tracking key spectral features over time, a kinetic profile of the reaction can be established. Specifically, analysts would monitor:

Disappearance of Reactant: The decrease in the intensity of the N-H stretching bands of the primary amine of 3-(trifluoromethyl)aniline.

Appearance of Product: The emergence and growth of the single N-H stretching band of the secondary amine product, N-methyl-3-(trifluoromethyl)aniline.

Intermediate Tracking: In some cases, transient intermediates might be detectable if their concentration is sufficient and they possess unique vibrational signatures spectroscopyonline.com.

This approach provides immediate feedback on reaction initiation, rate, and completion, enabling precise process control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-(trifluoromethyl)aniline have been recorded and analyzed researchgate.net. The ¹H NMR spectrum shows distinct signals for the amine protons (-NH₂) and the aromatic protons. The aromatic region is complex due to the meta-substitution pattern and the electronic influence of both the amine and the electron-withdrawing trifluoromethyl group.

The reaction with chloromethane to form N-methyl-3-(trifluoromethyl)aniline leads to clear and diagnostic changes in the NMR spectra:

In the ¹H NMR spectrum , the broad singlet for the -NH₂ protons is replaced by signals corresponding to the secondary amine proton (-NH) and the new methyl protons (-CH₃). The methyl signal typically appears as a singlet or a doublet (if coupled to the NH proton) around 2.8-3.0 ppm. The chemical shifts of the aromatic protons also adjust due to the change from a primary to a secondary amine substituent.

In the ¹³C NMR spectrum , the most significant change is the appearance of a new signal for the N-methyl carbon, typically in the 30-40 ppm range. The signal for the trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons, particularly the one bonded to the nitrogen (ipso-carbon), are also altered upon methylation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Reactant and Product Data based on N-methylaniline and related substituted compounds in CDCl₃. nih.gov

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| 3-(Trifluoromethyl)aniline | ¹H | ~3.8 | -NH₂ |

| ¹H | ~6.7-7.3 | Aromatic C-H | |

| ¹³C | ~112-148 | Aromatic Carbons | |

| N-methyl-3-(trifluoromethyl)aniline | ¹H | ~3.7 | -NH |

| ¹H | ~2.9 | -CH₃ | |

| ¹H | ~6.6-7.2 | Aromatic C-H | |

| ¹³C | ~31 | -CH₃ |

While standard ¹H and ¹³C NMR are used for final product verification, advanced and in-situ NMR techniques can provide profound insights into the reaction mechanism. Mechanistic studies on the N-alkylation of anilines often employ these methods to identify transient species and catalyst resting states acs.org.

For instance, in-situ ¹³C NMR has been successfully used to study the methylation of aniline (B41778) on catalyst surfaces. researchgate.netresearchgate.net These studies were able to identify key intermediates such as surface methoxy (B1213986) groups and methylanilinium ions, which are directly relevant to the reaction between 3-(trifluoromethyl)aniline and chloromethane. researchgate.net By monitoring the reaction directly in the NMR tube under controlled temperature conditions, it is possible to:

Track Reactants and Products: Quantify the conversion of the starting material to mono- and di-methylated products over time.

Detect Intermediates: Identify signals from short-lived intermediates, such as the quaternary ammonium (B1175870) salt [ArNH₂(CH₃)]⁺Cl⁻, which is the initial product of the Sₙ2 reaction before deprotonation.

Elucidate Reaction Pathways: Distinguish between different possible mechanisms by observing the order of appearance and disappearance of various species. For example, in catalysed systems, NMR can help identify the active form of the catalyst and its interaction with the substrates acs.org.

These advanced applications move NMR from a simple characterization tool to a powerful method for mechanistic investigation, providing a dynamic picture of the chemical transformation.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. For derivatives of 3-(trifluoromethyl)aniline, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools for unambiguous molecular formula determination and detailed structural elucidation of complex species.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. While no specific HRMS data for "Chloromethane;3-(trifluoromethyl)aniline" is available, the technique is essential in the analysis of related halogenated trifluoromethylaniline compounds.

For instance, in the study of impurities in halogenated 3-(trifluoromethyl)aniline samples, HRMS would be employed to confirm the elemental composition of any detected species. The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the confident identification of molecular formulas, which is the first step in structural characterization.

Table 1: Theoretical Exact Masses of 3-(Trifluoromethyl)aniline and a Halogenated Derivative

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.04523 |

This table is generated based on known atomic masses and serves as an example of the data obtained through HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Reactive Species

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and fragmented to provide structural information. This method is particularly useful for identifying unknown impurities and characterizing reactive species. In a typical MS/MS experiment, a precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

A study on the identification of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline utilized mass spectrometric analysis to determine the structures of these impurities. In this context, MS/MS would be instrumental in fragmenting the impurity ions to reveal their core structure and the positions of the substituents. For example, the fragmentation pattern of a di-bromo derivative of 3-(trifluoromethyl)aniline was observed with transitions such as m/z 318 : 320 : 322 → m/z 238 : 240, indicating the loss of a bromine atom and other fragments, which helps in confirming the structure of the impurity.

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of 3-(trifluoromethyl)aniline has been recorded in chloroform (B151607) in the range of 200-800 nm. nih.gov The spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic ring's pi system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atom of the amino group to an anti-bonding pi orbital of the benzene ring.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. For instance, the trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to unsubstituted aniline.

Table 2: Illustrative UV-Vis Absorption Data for Aniline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|---|

| Aniline | Water | 230, 280 | 8600, 1430 | π → π* |

This table provides representative data for aniline to illustrate the type of information obtained from UV-Vis spectroscopy. Specific values for 3-(trifluoromethyl)aniline were not detailed in the provided search results.